2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane
CAS No.:
Cat. No.: VC18461209
Molecular Formula: C42H38N4Si2
Molecular Weight: 654.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H38N4Si2 |
|---|---|
| Molecular Weight | 654.9 g/mol |
| IUPAC Name | 2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C42H38N4Si2/c1-47(2,3)27-25-31-33-17-21-37(43-33)41(29-13-9-7-10-14-29)39-23-19-35(45-39)32(26-28-48(4,5)6)36-20-24-40(46-36)42(30-15-11-8-12-16-30)38-22-18-34(31)44-38/h7-24,43-44H,1-6H3 |
| Standard InChI Key | VISQIGCWYNHYLJ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substitution Pattern
The compound belongs to the dihydroporphyrin family, featuring a partially saturated porphyrin macrocycle with four nitrogen atoms coordinating a central cavity. Its IUPAC name, 2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane, reflects two critical structural motifs:
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Meso-substitutions: Phenyl groups at the 10 and 20 positions introduce steric bulk and π-conjugation .
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Ethynyl-TMS groups: At positions 5 and 15, ethynyl linkages terminated by trimethylsilyl groups enhance electronic delocalization while providing synthetic handles for further functionalization .
The molecular formula C₄₂H₃₈N₄Si₂ (molecular weight: 654.9 g/mol) was confirmed via high-resolution mass spectrometry. The canonical SMILES string (C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2) illustrates the spatial arrangement of substituents.
Table 1: Comparative Structural Features of Related Porphyrins
Synthesis and Characterization
Condensation and Functionalization Strategies
The synthesis follows a modified Lindsey protocol, where dipyrromethane precursors undergo acid-catalyzed condensation. Key steps include:
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Dipyrromethane Preparation: 2-Trimethylsilylethynyl-substituted dipyrromethanes are synthesized via Suzuki coupling, ensuring regioselective incorporation of TMS-ethynyl groups .
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Macrocyclization: Condensation in acetonitrile with trifluoroacetic acid (TFA, 30 mM) at room temperature for <7 minutes minimizes scrambling, achieving yields of 14–40% .
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Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the porphyrinogen intermediate to the aromatic dihydroporphyrin .
Spectroscopic Validation
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UV-Vis Spectroscopy: The compound exhibits a Soret band at ~420 nm and Q-bands between 500–650 nm, typical of dihydroporphyrins. Bathochromic shifts relative to unsubstituted porphyrins confirm extended conjugation from ethynyl groups .
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NMR Spectroscopy: ¹H NMR (CDCl₃) shows resonances for phenyl protons (δ 7.2–7.8 ppm), TMS methyl groups (δ 0.2–0.5 ppm), and macrocyclic β-pyrrolic protons (δ 8.9–9.3 ppm).
Physicochemical Properties
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 2.1 eV, narrower than tetraphenylporphyrin (2.4 eV), due to ethynyl-mediated conjugation . Cyclic voltammetry reveals two reversible oxidations at +0.68 V and +1.02 V vs. Fc/Fc⁺, attributed to the macrocyclic π-system .
Comparative Analysis with Related Porphyrins
Electronic Modulation vs. Tetramesitylporphyrin
While tetramesitylporphyrin exhibits superior thermal stability (decomposition >400°C), the target compound’s TMS-ethynyl groups provide greater tunability of optoelectronic properties, as evidenced by a 0.3 eV reduction in HOMO-LUMO gap .
Synthetic Flexibility vs. Pyridyl-Substituted Analogs
Unlike 5,15-diphenyl-10,20-di(4-pyridyl)porphine , which relies on pyridyl groups for metal-organic framework (MOF) assembly, the TMS-ethynyl substituents allow covalent post-functionalization via Sonogashira coupling, broadening application scope .
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